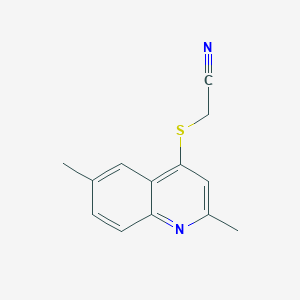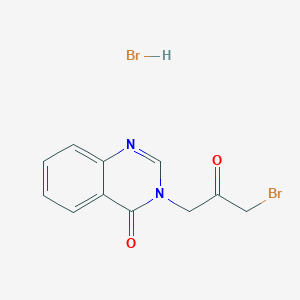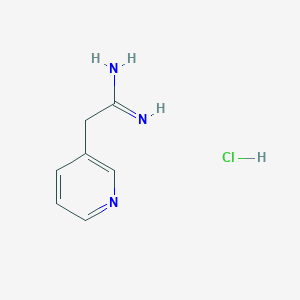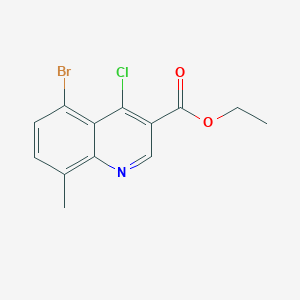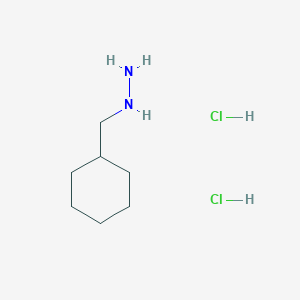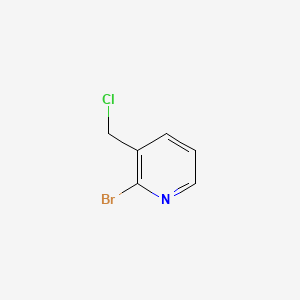
2-Bromo-3-(chlorométhyl)pyridine
Vue d'ensemble
Description
2-Bromo-3-(chloromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H5BrClN.
Applications De Recherche Scientifique
2-Bromo-3-(chloromethyl)pyridine has diverse applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-3-(chloromethyl)pyridine is the transition metal ions in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Bromo-3-(chloromethyl)pyridine interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Bromo-3-(chloromethyl)pyridine is the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, and it is particularly notable for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and density, can be found in chemical databases .
Result of Action
The result of the action of 2-Bromo-3-(chloromethyl)pyridine is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is widely used in organic synthesis, and it has been particularly successful due to its mild reaction conditions and the stability of the organoboron reagents used .
Action Environment
The action of 2-Bromo-3-(chloromethyl)pyridine can be influenced by various environmental factors. For example, the SM cross-coupling reaction is typically carried out under mild conditions, which can be advantageous in terms of environmental impact . Additionally, the organoboron reagents used in the reaction are generally considered to be environmentally benign .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method starts with 2,6-dibromopyridine, which undergoes a halogen exchange reaction using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) followed by chlorination with cyanuric chloride . This method is preferred due to its milder reaction conditions and ease of handling compared to traditional methods that use pyrophoric and toxic reagents.
Industrial Production Methods: Industrial production of 2-Bromo-3-(chloromethyl)pyridine often employs similar synthetic routes but on a larger scale. The use of safer and more efficient reagents, such as Turbo Grignard and cyanuric chloride, is emphasized to ensure scalability and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to a wide range of derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions under mild conditions.
Major Products:
Substituted Pyridines: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Comparaison Avec Des Composés Similaires
2-Chloromethylpyridine: Similar in structure but lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-2-(chloromethyl)pyridine: An isomer with the same molecular formula but different positioning of the halogen atoms, leading to distinct chemical properties.
Uniqueness: 2-Bromo-3-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and makes it a valuable intermediate for synthesizing a wide range of derivatives .
Propriétés
IUPAC Name |
2-bromo-3-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-5(4-8)2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRYEOOYOHXZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1464975.png)
![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464978.png)
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464982.png)
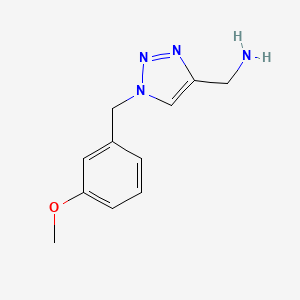
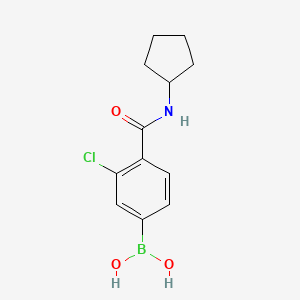
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B1464987.png)
